molecular formula C15H21NO4 B1503446 tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 167159-80-0

tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B1503446
CAS No.: 167159-80-0
M. Wt: 279.33 g/mol
InChI Key: NXGLYAKMESSSPJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the reaction of 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of tert-butyl 7-oxo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is not well-studied. isoquinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups in the compound may play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the methoxy group at the 6-position.

    Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate: Contains a bromine atom instead of a hydroxyl group at the 7-position.

Uniqueness

Tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-6-5-10-8-13(19-4)12(17)7-11(10)9-16/h7-8,17H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGLYAKMESSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697044
Record name tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167159-80-0
Record name tert-Butyl 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 6.0 g portion of 3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)isoquinolinecarboxylic acid-1,1-dimethylethyl ester is dissolved in 30 mL tetrahydrofuran and cooled to 0° C. To this is added 22.8 mL of a 1.0M solution of tetrabutylammonium fluoride, while stirring. The reaction mixture is brought to room temperature, and stirred for three hours. The reaction is quenched with 10 mL saturated sodium bicarbonate solution and 10 mL water, followed by the addition of 20 mL diethyl ether. After separating the layers, the aqueous phase is extracted with 2×20 mL diethyl ether. The combined organic layers are washed with 20 mL brine, and dried over magnesium sulfate. Following removal of the solvent, the product is purified by silica gel chromatography (eluting with 2:1 hexane/ethyl acetate) to produce 4.15 g of the desired product as a white solid. mp 80°-83° C. MS(Hi res): m/z Calcd for C15H21NO4 279.1470 Found 279.1469 Calcd for C15H21NO4 : C=64.50, H=7.58, N=5.01 Found C=64.47, H=7.61, N=5.19
Name
3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)isoquinolinecarboxylic acid-1,1-dimethylethyl ester
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Synthesis routes and methods II

Procedure details

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COc1cc2c(cc1O[Si](C)(C)C(C)(C)C)CN(C(=O)OC(C)(C)C)CC2
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Synthesis routes and methods III

Procedure details

A 6.0 g portion of 3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)-isoquinolinecarboxylic acid-1,1-dimethylethyl ester is dissolved in 30 mL tetrahydrofuran and cooled to 0° C. To this is added 22.8 mL of a 1.0M solution of tetra, butylammonium fluoride, while stirring. The reaction mixture is brought to room temperature, and stirred for three hours. The reaction is quenched with 10 mL saturated sodium bicarbonate solution and 10 mL water, followed by the addition of 20 mL diethyl ether. After separating the layers, the aqueous phase is extracted with 2×20 mL diethyl ether. The combined organic layers are washed with 20 mL brine, and dried over magnesium sulfate. Following removal of the solvent, the product is purified by silica gel chromatography (eluting with 2:1 hexane/ethyl acetate) to produce 4.15 g of the desired product as a white solid.
Name
3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)-isoquinolinecarboxylic acid-1,1-dimethylethyl ester
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30 mL
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butylammonium fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 3
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 5
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 6
tert-butyl 7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

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